Cas no 933698-13-6 (2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine)

2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine is a specialized organic compound featuring a cyclopentadithiazole core linked to an ethanamine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The cyclopentadithiazole scaffold offers stability and electron-rich properties, while the primary amine group enables further functionalization, making it a versatile intermediate for heterocyclic chemistry. Its rigid bicyclic framework may enhance binding affinity in bioactive molecules, suggesting applications in drug discovery. The compound’s well-defined molecular architecture allows for precise modifications, facilitating the development of targeted derivatives. Suitable for research-scale applications, it requires careful handling under inert conditions due to its potential sensitivity.
2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine structure
933698-13-6 structure
Product Name:2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine
CAS No:933698-13-6
MF:C8H16Cl2N2OS
MW:259.196438789368
MDL:MFCD09904585
CID:1087850
PubChem ID:73012450
Update Time:2025-10-29

2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)ethanamine
    • 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine
    • 2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine(SALTDATA: 2HCl H2O 0.2NH4Cl)
    • [2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]amine dihydrochloride hydrate
    • MFCD26959558
    • 933698-13-6
    • AKOS026705671
    • BS-38734
    • 2-(5,6-dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate
    • 2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine;hydrate;dihydrochloride
    • F8881-8598
    • 2-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)ethanamine dihydrochloride hydrate
    • 2-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}ETHANAMINE HYDRATE DIHYDROCHLORIDE
    • 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine
    • MDL: MFCD09904585
    • Inchi: 1S/C8H12N2S.2ClH.H2O/c9-5-4-8-10-6-2-1-3-7(6)11-8;;;/h1-5,9H2;2*1H;1H2
    • InChI Key: CQXDHCYZACUKNI-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S1C(CCN)=NC2=C1CCC2.O

Computed Properties

  • Exact Mass: 258.0360397g/mol
  • Monoisotopic Mass: 258.0360397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 289.5±28.0 °C at 760 mmHg
  • Flash Point: 128.9±24.0 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine Security Information

2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine Pricemore >>

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Additional information on 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine

Introduction to 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine (CAS No. 933698-13-6)

2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine, identified by its CAS number 933698-13-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a unique structural framework comprising a cyclopentadithiazole core fused with an ethanamine side chain. The compound's distinct chemical architecture positions it as a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.

The cyclopentadithiazole scaffold is a structurally intriguing motif that has been increasingly studied for its pharmacological potential. This bicyclic system combines the electron-deficient nature of sulfur atoms with the aromatic character of the five-membered ring, making it an attractive scaffold for modulating biological targets. In recent years, derivatives of cyclopentadithiazole have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethanamine group in 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine introduces a basic nitrogen moiety that can participate in hydrogen bonding interactions and further enhance the compound's binding affinity to biological targets.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The structural complexity of 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine makes it a valuable scaffold for designing molecules with tailored pharmacokinetic and pharmacodynamic profiles. Computational studies have suggested that this compound may interact with specific protein targets through multiple binding modes, a feature that is often associated with high-affinity ligands. Furthermore, the amine functionality provides a site for chemical modification, allowing for the synthesis of analogs with enhanced solubility or metabolic stability.

The synthesis of 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentadithiazole ring system requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to streamline the synthesis of complex heterocycles like this one. These approaches not only improve efficiency but also enable access to novel structural motifs that may exhibit unique biological properties.

In the realm of medicinal chemistry, the exploration of 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine extends beyond its potential as a standalone therapeutic agent. Its structural features make it an excellent starting point for library design and high-throughput screening campaigns aimed at identifying new drug candidates. Additionally, the compound's ability to undergo functionalization allows for the creation of derivatives with optimized pharmacological profiles. This flexibility underscores its significance as a building block in drug discovery efforts.

The biological evaluation of 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine has revealed promising preliminary results. In vitro assays have demonstrated its interaction with various biological targets relevant to human health conditions such as cancer and inflammation. These interactions are mediated by specific binding events that modulate cellular signaling pathways critical to disease progression. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, these early findings suggest that this compound may serve as a foundation for developing novel treatments.

The future direction of research on 2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amine lies in its integration into larger drug discovery programs. Collaborative efforts between synthetic chemists and biologists will be essential to optimize its structure and evaluate its efficacy in preclinical models. Advances in computational chemistry and artificial intelligence are also expected to play a pivotal role in accelerating the development process by predicting molecular properties and identifying optimal derivatives.

In conclusion,2-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}ethan-1-amineseems poised to make significant contributions to pharmaceutical research due to its unique structural features and promising biological activities. As interest in heterocyclic compounds continues to grow, this compound represents an exciting avenue for innovation in drug development. Continued investigation will be crucial to unlocking its full potential and translating these findings into tangible therapeutic benefits.

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